molecular formula C14H21NO2 B13628213 Tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate

Tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B13628213
M. Wt: 235.32 g/mol
InChI Key: ZOBNJLOVNHOXPY-UHFFFAOYSA-N
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Description

Tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate is a versatile chemical building block of significant interest in pharmaceutical research and drug discovery. Its value is derived from its unique molecular architecture, which combines a rigid, three-dimensional azabicyclo[2.2.2]octane scaffold with a reactive ethynyl (acetylene) functional group. This structure is highly sought-after for constructing complex molecules, as the rigid bicyclic core can impose conformational constraints to improve a compound's selectivity and binding affinity for biological targets, while the ethynyl group serves as a handle for further synthetic elaboration via click chemistry or other metal-catalyzed coupling reactions. Compounds based on the 2-azabicyclo[2.2.2]octane scaffold are frequently explored in neuroscience and psychiatry . Research indicates that this structural motif is relevant in the development of ligands for the α7 nicotinic acetylcholine receptor (α7 nAChR) . Agonists of this receptor are being investigated as potential therapeutic agents for cognitive deficits associated with neuropsychiatric conditions such as schizophrenia and Alzheimer's disease . The azabicyclic core helps mimic the natural pharmacophore, and the ethynyl substituent at the 4-position allows researchers to fine-tune the molecule's properties and potency. This makes the compound a critical intermediate for synthesizing and optimizing novel psychoactive substances and central nervous system (CNS) active compounds. This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) should be consulted prior to use.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C14H21NO2/c1-5-14-8-6-11(7-9-14)15(10-14)12(16)17-13(2,3)4/h1,11H,6-10H2,2-4H3

InChI Key

ZOBNJLOVNHOXPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1CC2)C#C

Origin of Product

United States

Preparation Methods

Preparation of the 2-Azabicyclo[2.2.2]octane Core with tert-Butyl Carboxylate

3.1 Starting Material and Protection

  • The bicyclic amine scaffold, 2-azabicyclo[2.2.2]octane, is commonly protected at the 2-carboxylate position by tert-butyl esterification to increase stability and facilitate further functionalization.
  • Commercial availability of tert-butyl 2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 858671-91-7) provides a practical starting point for further derivatization.

3.2 Typical Conditions

  • Protection is often achieved by reacting the free acid with tert-butanol in the presence of an acid catalyst or via tert-butyl chloroformate under basic conditions.
  • The resulting tert-butyl ester is stable under a variety of reaction conditions, including those required for alkyne installation.

Introduction of the Ethynyl Group at the 4-Position

4.1 Synthetic Strategies

  • The ethynyl group at the 4-position is introduced by transforming a suitable leaving group (e.g., halide) or precursor group into the terminal alkyne.
  • Two main approaches are reported in literature for installing terminal alkynes on azabicyclic systems:

    • Wittig-type Corey-Fuchs Reaction : This method converts aldehydes or ketones into terminal alkynes via dibromoalkene intermediates, followed by dehydrohalogenation.
    • Non-Wittig Approaches : These include Sonogashira coupling or nucleophilic substitution with acetylide anions on halogenated precursors.

4.2 Example Procedure

  • A reported approach involves starting from a 4-bromo or 4-iodo substituted tert-butyl 2-azabicyclo[2.2.2]octane-2-carboxylate derivative.
  • The halogenated intermediate undergoes palladium-catalyzed Sonogashira coupling with terminal alkynes or acetylene equivalents in the presence of copper(I) iodide and a base such as cesium carbonate in polar aprotic solvents (e.g., DMF) at elevated temperatures (~80-100°C).
  • Alternatively, the Corey-Fuchs protocol involves converting the 4-position aldehyde derivative to a dibromoalkene intermediate, followed by treatment with a strong base (e.g., n-butyllithium) to yield the terminal alkyne.

Representative Experimental Data and Yields

Step Starting Material Reagents & Conditions Yield (%) Notes
Protection of 2-azabicyclo[2.2.2]octane-2-carboxylic acid 2-azabicyclo[2.2.2]octane-2-carboxylic acid tert-butanol, acid catalyst or tert-butyl chloroformate, base >90% Formation of tert-butyl ester
Halogenation at 4-position tert-butyl 2-azabicyclo[2.2.2]octane-2-carboxylate NBS or related halogenating agent Variable Precursor for alkyne installation
Sonogashira coupling 4-bromo derivative Pd catalyst, CuI, Cs2CO3, DMF, 80-100°C, 12-16 h 17-45% Formation of 4-ethynyl derivative
Corey-Fuchs alkynylation 4-formyl derivative CBr4, PPh3; then n-BuLi, THF, -78°C to RT 40-60% (typical) Alternative alkyne installation

Notes on Reaction Optimization

  • Catalyst Selection : Palladium catalysts such as Pd2(dba)3 with phosphine ligands (e.g., DavePhos) improve coupling efficiency in Sonogashira reactions.
  • Base Choice : Strong bases like cesium carbonate or potassium carbonate are preferred for deprotonating terminal alkynes and facilitating coupling.
  • Solvent Effects : Polar aprotic solvents such as N,N-dimethylformamide or 1,4-dioxane enhance solubility and reaction rates.
  • Temperature Control : Elevated temperatures (80-100°C) are often required but must be balanced against possible decomposition or side reactions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of saturated bicyclic compounds.

    Substitution: Formation of substituted azabicyclo compounds.

Scientific Research Applications

Tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the azabicyclo core can fit into hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Ethynyl vs. Amino Substituents: The ethynyl group in the target compound introduces significant electron-withdrawing character compared to the electron-donating amino group in analogs like tert-butyl 4-amino-2-azabicyclo[2.2.2]octane-2-carboxylate. This difference impacts reactivity in nucleophilic acyl substitution or cross-coupling reactions .

Biological Activity

Tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate is a chemical compound that belongs to the class of bicyclic compounds, known for their potential biological activities. This article aims to explore its biological activity, including antimicrobial, antiviral properties, and potential therapeutic applications.

  • Molecular Formula : C13H17NO2
  • Molecular Weight : 219.28 g/mol
  • CAS Number : Not specified in the available data.

Antimicrobial Activity

Research indicates that compounds derived from the bicyclo[2.2.2]octane framework exhibit significant antimicrobial properties. For instance, a study on tetracationic compounds based on 1,4-diazabicyclo[2.2.2]octane derivatives showed high antibacterial activity against various strains of Gram-positive and Gram-negative bacteria, including drug-resistant strains . The minimum inhibitory concentrations (MICs) of some derivatives were comparable to the reference drug ciprofloxacin, demonstrating their potential as effective antimicrobial agents.

CompoundMIC (µg/mL)Bacterial Strain
1c0.5Pseudomonas aeruginosa
1e0.25Staphylococcus aureus

Antiviral Activity

The antiviral potential of bicyclic compounds has also been explored. In studies focusing on various derivatives, compounds with structural similarities to this compound exhibited notable activity against influenza virus A/Puerto Rico/8/34 (H1N1) . These findings suggest a promising avenue for developing antiviral therapies based on this chemical structure.

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific molecular targets within microbial cells or viral particles. The ethynyl group may facilitate interactions that disrupt cellular functions or inhibit viral replication processes.

Case Studies

  • Antibacterial Efficacy : A series of experiments were conducted using different derivatives of bicyclic compounds against various bacterial strains. The results demonstrated rapid bactericidal effects within two hours for certain compounds, indicating their potential for use in treating bacterial infections .
  • Antiviral Screening : In a controlled study, several bicyclic compounds were screened for their antiviral properties against H1N1 influenza virus. Compounds similar to this compound showed significant inhibition of viral replication, warranting further investigation into their therapeutic applications .

Q & A

Q. How is tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate synthesized?

Methodological Answer: The synthesis typically involves introducing the ethynyl group to a preformed azabicyclo[2.2.2]octane scaffold. A common approach includes:

Scaffold Preparation : Start with tert-butyl 4-amino-2-azabicyclo[2.2.2]octane-2-carboxylate (CID 67235742), which shares structural similarities .

Functionalization : Use Sonogashira coupling or alkyne substitution under palladium catalysis to introduce the ethynyl group.

Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is retained during synthesis for nitrogen protection, requiring acidic conditions (e.g., TFA) for removal .
Key Considerations : Monitor reaction temperature (<60°C) to prevent Boc group cleavage and use anhydrous solvents (e.g., THF) to avoid side reactions.

Q. How is the compound structurally characterized?

Methodological Answer: Characterization involves:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify the ethynyl proton (δ ~2.5–3.0 ppm) and bicyclic framework protons (δ 1.5–4.0 ppm).
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the bicyclic core .
  • IR Spectroscopy : Confirm ethynyl C≡C stretch (~2100 cm⁻¹) and carbonyl (C=O) of the Boc group (~1680 cm⁻¹) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺) provides molecular weight confirmation. Predicted CCS values (e.g., [M+H]⁺: ~151.1 Ų) aid LC-MS analysis .

Advanced Research Questions

Q. What computational methods predict the compound’s conformational stability?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use force fields (e.g., AMBER) to model the bicyclic scaffold’s rigidity and ethynyl group orientation.
  • Collision Cross-Section (CCS) Validation : Compare MD-derived CCS values with experimental ion mobility data (e.g., [M+H]⁺ CCS: 151.1 Ų) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic effects of the ethynyl group on ring strain.

Q. How does the ethynyl group influence reactivity in click chemistry?

Methodological Answer: The ethynyl moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Reaction Setup : Use CuSO₄·5H₂O (catalyst) and sodium ascorbate (reductant) in t-BuOH/H₂O (1:1) at RT.

Applications :

  • Bioconjugation : Attach fluorescent tags or drug moieties via triazole linkages.
  • Polymer Chemistry : Synthesize dendrimers or crosslinked materials .
    Optimization Tip : Monitor reaction progress via TLC (Rf shift) or in situ IR for alkyne consumption.

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies in enzyme inhibition or receptor binding studies may arise from:

  • Stereochemical Purity : Ensure enantiomeric excess (>95%) via chiral HPLC (e.g., Chiralpak AD-H column).
  • Assay Conditions : Standardize buffer pH (7.4), ionic strength, and temperature (25°C) to match physiological conditions.
  • Comparative Analysis : Benchmark against structurally similar compounds (e.g., tert-butyl 4-amino derivatives) with known activity profiles .

Handling Contradictions in Experimental Data

  • Crystallographic Validation : Use SHELX programs for single-crystal X-ray diffraction to resolve structural ambiguities (e.g., bond lengths/angles) .
  • Reproducibility : Repeat syntheses with strict control of anhydrous conditions and inert atmospheres to minimize batch variability .

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